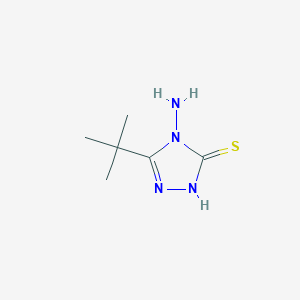
4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol
描述
4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C6H12N4S and a molecular weight of 172.25 g/mol . It belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
作用机制
Target of Action
It’s known that triazole derivatives have a broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, and anti-cancer activities .
Mode of Action
It’s known that triazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Given the broad spectrum of biological activity of triazole derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is slightly soluble in acetonitrile and chloroform .
Result of Action
Given the broad spectrum of biological activity of triazole derivatives, it’s likely that the compound has multiple effects at the molecular and cellular level .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
生化分析
Biochemical Properties
4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The thiol group in its structure allows it to form strong covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain proteases by forming a covalent bond with the active site cysteine . Additionally, the triazole ring can participate in hydrogen bonding and dipole interactions, further influencing its binding affinity and specificity towards different biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways and can result in changes in gene expression. Furthermore, this compound has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules. The thiol group can form covalent bonds with cysteine residues in enzymes, leading to enzyme inhibition or activation . Additionally, the triazole ring can engage in hydrogen bonding and dipole interactions with amino acid residues in proteins, further stabilizing the binding interaction. These interactions can result in changes in enzyme activity, protein conformation, and gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its efficacy and changes in its interaction with biomolecules. Long-term studies in in vitro and in vivo settings have demonstrated that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, oxidative stress, and disruption of normal cellular processes . Threshold effects have also been noted, where a certain dosage is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels . For instance, it has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis . Additionally, the compound can interact with cofactors such as NADH and FADH2, further influencing metabolic processes within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can localize to the nucleus, affecting gene expression and DNA repair processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents . Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
化学反应分析
Types of Reactions
4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazole derivatives.
科学研究应用
4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
相似化合物的比较
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Uniqueness
4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties to the molecule . This can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .
属性
IUPAC Name |
4-amino-3-tert-butyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S/c1-6(2,3)4-8-9-5(11)10(4)7/h7H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVRIMOCVZOKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=S)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368444 | |
| Record name | 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73396-58-4 | |
| Record name | 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-5-TERT-BUTYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















